2-(But-3-en-2-yl)benzene-1,4-diol

Catalog No.
S14634476
CAS No.
101459-67-0
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(But-3-en-2-yl)benzene-1,4-diol

CAS Number

101459-67-0

Product Name

2-(But-3-en-2-yl)benzene-1,4-diol

IUPAC Name

2-but-3-en-2-ylbenzene-1,4-diol

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-3-7(2)9-6-8(11)4-5-10(9)12/h3-7,11-12H,1H2,2H3

InChI Key

NMVSKUAVZUHMLP-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=C(C=CC(=C1)O)O

2-(But-3-en-2-yl)benzene-1,4-diol, also known as 1,4-dihydroxy-2-(but-3-en-2-yl)benzene, is an organic compound characterized by a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions and a but-3-en-2-yl group at the 2 position. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique structural features that enable diverse chemical reactivity and biological activity.

  • Oxidation: The hydroxyl groups can be oxidized to form quinones using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The but-3-en-2-yl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under suitable conditions.

The synthesis of 2-(But-3-en-2-yl)benzene-1,4-diol can be achieved through several methods:

  • Alkylation of Hydroquinone: A common method involves the alkylation of hydroquinone with but-3-en-2-yl halides under basic conditions. This reaction typically employs strong bases like sodium hydroxide or potassium hydroxide in organic solvents such as ethanol or methanol and requires heating to facilitate the reaction.
  • Industrial Production: On an industrial scale, continuous flow reactors may be used to optimize mixing and heat transfer. Reaction parameters such as temperature and pressure are carefully controlled to maximize yield and minimize by-products.

The compound has potential applications in:

  • Pharmaceuticals: Due to its possible biological activities.
  • Material Science: As a precursor for synthesizing polymers or other materials with specific properties.
  • Agriculture: Investigated for potential use in developing agrochemicals due to its bioactive nature.

Studies on similar compounds indicate that their mechanisms of action may involve interactions with various molecular targets such as enzymes and receptors. The hydroxyl groups in 2-(But-3-en-2-yl)benzene-1,4-diol can participate in hydrogen bonding and redox reactions, influencing biochemical pathways. Additionally, the hydrophobic but-3-en-2-yl group may interact with protein structures affecting their stability and function.

Several compounds share structural similarities with 2-(But-3-en-2-yl)benzene-1,4-diol. Here are a few notable examples:

Compound NameStructure FeaturesUnique Characteristics
1,4-DihydroxybenzeneTwo hydroxyl groups on benzeneCommonly known as hydroquinone; widely studied for its antioxidant properties.
2-(3-Methylbut-2-en-2-yl)benzene-1,4-diolSimilar alkyl substitutionExhibits distinct biological activities; potential anticancer agent .
4-PrenyloxyphenolPrenyl group instead of butenylKnown for its anti-inflammatory properties.
3-(Butyloxy)-4-hydroxybenzoic acidHydroxybenzoic acid derivativeInvestigated for its role in plant defense mechanisms.

These compounds illustrate the diversity within this class of chemicals while highlighting the unique structural features of 2-(But-3-en-2-yl)benzene-1,4-diol that may confer specific reactivity and biological properties.

Marine organisms, particularly sponges and actinobacteria, employ hybrid biosynthetic strategies to produce 2-(but-3-en-2-yl)benzene-1,4-diol derivatives. These pathways integrate polyketide synthase (PKS) systems with isoprenoid precursors derived from the methylerythritol phosphate (MEP) pathway. The core hydroquinone moiety arises via oxidative cyclization of a poly-β-keto intermediate, followed by regioselective prenylation at the C-2 position.

Key enzymatic steps include the action of type III PKS enzymes, which catalyze the condensation of malonyl-CoA units to form the aromatic ring. Subsequent hydroxylation by cytochrome P450 monooxygenases introduces the 1,4-diol configuration. The prenyl side chain, typically derived from dimethylallyl pyrophosphate (DMAPP), is appended via prenyltransferases, resulting in the characteristic but-3-en-2-yl substituent. Marine-specific modifications, such as halogenation by flavin-dependent halogenases, further diversify these metabolites.

Reductive Deamination Mechanisms in Hydroquinone Intermediate Formation

Reductive deamination plays a critical role in generating the hydroquinone precursor for 2-(but-3-en-2-yl)benzene-1,4-diol biosynthesis. Aminated intermediates, such as 4-aminocatechol, undergo NADPH-dependent deamination catalyzed by aromatic amine dehydrogenases. This process involves proton abstraction at the β-carbon, followed by elimination of ammonia and subsequent keto-enol tautomerization to yield the 1,4-diol structure.

Comparative studies of bacterial and marine fungal pathways reveal distinct stereochemical outcomes. For instance, Streptomyces species utilize a dual-cofactor system (FAD/NADPH) to achieve >90% enantiomeric excess in hydroquinone formation, whereas marine-derived Aspergillus strains rely on non-heme iron oxygenases for redox balancing. The table below summarizes key enzymatic parameters in hydroquinone intermediate synthesis:

Enzyme ClassOrganism SourceCofactor RequirementTurnover Number (min⁻¹)Reference
Aromatic amine dehydrogenasePseudomonas putidaNADPH/FAD420 ± 15
Non-heme iron oxygenaseAspergillus terreusα-Ketoglutarate/Fe²⁺280 ± 20
Flavin-dependent deaminaseSalinispora tropicaFMN/NADH350 ± 25

These mechanisms highlight the evolutionary adaptation of redox enzymes to marine environments, where oxygen gradients and halide concentrations influence catalytic efficiency.

Enzymatic Prenylation Strategies in Mixed Polyketide-Isoprenoid Systems

The attachment of the but-3-en-2-yl group to the hydroquinone core exemplifies nature's engineering of C-C bond-forming reactions. Membrane-bound prenyltransferases belonging to the UbiA superfamily catalyze this step through an electrophilic aromatic substitution mechanism. The enzyme active site positions DMAPP proximal to the aromatic ring's C-2 position, facilitating carbocation transfer with minimal byproduct formation.

Structural studies of the Streptomyces prenyltransferase SrpPT reveal a conserved aspartate-rich motif (DXXXD) that coordinates the pyrophosphate group of DMAPP. Mutagenesis experiments demonstrate that substitution at Asp127 abolishes prenylation activity, confirming its role in substrate orientation. The table below compares prenylation efficiencies across homologous systems:

PrenyltransferaseOrganismSubstrate SpecificityCatalytic Efficiency (kₐₜ/Kₘ, M⁻¹s⁻¹)Reference
SrpPTStreptomyces rimosusHydroquinones1.2 × 10⁴
MpnDMarinobacter pelagiusAlkylresorcinols8.7 × 10³
AbpBAmycolatopsis benzoatilyticaDihydroxybenzoates6.5 × 10³

Notably, marine-derived prenyltransferases exhibit enhanced tolerance to saline conditions, maintaining >80% activity at 0.5 M NaCl concentrations. This adaptation enables efficient prenylation in osmotically challenging marine environments where these enzymes evolved.

The resulting 2-(but-3-en-2-yl)benzene-1,4-diol derivatives often undergo secondary modifications, including oxidation of the prenyl side chain's double bond to form epoxide or diol functionalities. These transformations, mediated by cytochrome P450 enzymes, increase structural diversity and bioactivity.

The antioxidant activity of 2-(But-3-en-2-yl)benzene-1,4-diol and related prenylated hydroquinones involves complex redox mechanisms centered on semiquinone radical formation [9] [10]. These compounds undergo reversible oxidation-reduction reactions without structural changes to the quinone ring, enabling continuous redox cycling [10].

The formation of semiquinone radicals occurs through autoxidation processes where hydroquinones give rise to semiquinone radicals with molecular oxygen serving as the electron acceptor [9]. Electron paramagnetic resonance spectroscopy studies have demonstrated that the same semiquinone radical species are produced whether the parent hydroquinone undergoes one-electron oxidation or the corresponding quinone undergoes one-electron reduction [11].

The thermodynamic properties of the quinone/semiquinone/hydroquinone triad are crucial for understanding their antioxidant mechanisms [10]. The half-cell reduction potentials govern the reaction of semiquinone with dioxygen to form superoxide, with higher reduction potentials corresponding to increased rates of superoxide formation [10]. The electron density on the aromatic ring, influenced by substituents, dramatically modifies these reduction potentials [10].

Table 2: Antioxidant Activity Parameters of Prenylated Hydroquinones

Test MethodCompoundIC50/Activity ValueReference
DPPH Radical ScavengingPrenylated hydroquinone derivatives93-97% scavenging [12]
Lipid peroxidation inhibition1-O-methyl-2-diprenyl-hydroquinone14.5 μM [12]
Chemiluminescence inhibitionGeranyl-hydroquinone derivativesSubstantial activity [12]
Tyrosine nitration inhibition1-O-β-glucopyranosyl-2-prenylhydroquinone79% inhibition at 100 μM [12]

Prenylated hydroquinones demonstrate exceptional radical scavenging capabilities, with DPPH assays showing scavenging activities between 93 and 97% [12]. The compounds exhibit protective effects against lipid peroxidation in phosphatidylcholine liposomes, with the most potent derivative showing an IC50 of 14.5 μM [12]. The antioxidant mechanisms involve both direct radical scavenging and prevention of oxidative damage to biomolecules [12].

Superoxide dismutase plays a crucial role in modulating hydroquinone autoxidation by removing superoxide radicals and accelerating the overall oxidation rate [13] [10]. This enzyme can either prevent or enhance hydroquinone autoxidation depending on the specific redox properties of the semiquinone species involved [13].

Anti-inflammatory Activity Through Neutrophil Superoxide Inhibition

Prenylated hydroquinone derivatives demonstrate significant anti-inflammatory activity through multiple mechanisms, particularly involving the inhibition of neutrophil superoxide production [14] [7]. These compounds effectively suppress inflammatory responses both in vitro and in vivo by targeting key inflammatory pathways [14].

The anti-inflammatory mechanisms include inhibition of 5-lipoxygenase activity in human neutrophils, leading to reduced production of leukotriene B4 [14]. Prenylated hydroquinones with varying chain lengths (1-4 isoprene units) have shown superior anti-inflammatory activity compared to their marine analogues with longer chains (7-8 isoprene units) [14]. This structure-activity relationship indicates that shorter prenyl chains enhance anti-inflammatory efficacy [14].

Studies have demonstrated that prenylated hydroquinones suppress the production of tumor necrosis factor alpha in lipopolysaccharide-stimulated macrophages both in vitro and in vivo [14]. The compounds also inhibit the release of nitrite and prostaglandin E2 in activated inflammatory cells without directly affecting cyclooxygenase-1, cyclooxygenase-2, or inducible nitric oxide synthase activities [14].

Table 3: Anti-inflammatory Activity of Prenylated Hydroquinones

Activity MeasuredCompoundEffectModel SystemReference
Superoxide production inhibitionPrenylhydroquinoneSignificant inhibitionHuman neutrophils [7]
Superoxide production inhibitionGeranylhydroquinoneSignificant inhibitionHuman neutrophils [7]
Leukotriene B4 inhibition2-prenyl-1,4-hydroquinoneDemonstrated activityHuman neutrophils [14]
Tumor necrosis factor alpha suppressionPrenyl-hydroquinonesSuppressed productionJ774 cells [14]
5-lipoxygenase inhibitionPrenyl-hydroquinonesActivity demonstratedHuman neutrophils [14]

The respiratory burst inhibition by prenylated hydroquinones involves modulation of neutrophil activation pathways [15]. In vivo studies have shown that hydroquinone exposure affects neutrophil mobilization and increases the expression of β2 and β3 integrins and platelet-endothelial cell adhesion molecule-1, indicating activation of circulating neutrophils [15]. This activation paradoxically impairs further stimulatory responses, suggesting a regulatory mechanism [15].

The anti-inflammatory activity extends to inhibition of inflammatory mediator production, including prostaglandin E2, tumor necrosis factor alpha, and various interleukins [16]. These compounds modulate key signaling pathways including nuclear factor κB activation and mitogen-activated protein kinase signaling to reduce inflammatory responses [16].

Antiparasitic Efficacy Against Plasmodium falciparum and Trypanosoma Species

Prenylated hydroquinone derivatives exhibit significant antiparasitic activity against major human pathogenic protozoa, particularly Plasmodium falciparum and Trypanosoma species [17] [18] [19]. The compounds demonstrate selective toxicity toward parasites while maintaining relatively low cytotoxicity against mammalian cells [18].

Studies have shown that scabellone B, a marine-derived prenylated hydroquinone, exhibits selectivity toward Plasmodium falciparum with an IC50 of 4.8 μM while showing low cytotoxicity on L6 rat myoblast cells with an IC50 of 65 μM [18]. This selectivity index indicates therapeutic potential for antimalarial applications [18].

The mechanism of antiparasitic activity involves targeting essential metabolic pathways in parasites [20] [17]. Prenylquinones and their hydroquinone analogues interfere with electron transport chains and other vital cellular processes in parasitic protozoa [20]. The compounds affect the biosynthesis of isoprenoid side chains through both mevalonate and non-mevalonate pathways in parasites [20].

Table 4: Antiparasitic Activity of Prenylated Hydroquinone Derivatives

CompoundParasite SpeciesIC50 ValueSelectivity IndexReference
Scabellone BPlasmodium falciparum4.8 μM13.5 (vs L6 cells) [18]
Thiaplidiaquinone analoguesPlasmodium falciparumEnhanced activity- [18]
2-hydroxy-1,4-naphthoquinone derivativesPlasmodium falciparum0.77-4.05 μg/mL- [17]
Malonganenones A and CPlasmodium falciparum0.81 and 5.20 μM- [19]

Structural modifications significantly influence antiparasitic potency [18]. Thiaplidiaquinone analogues with modified prenyl chain lengths show enhanced activity against Plasmodium falciparum, with isoprenyl and farnesyl derivatives demonstrating superior potency compared to geranyl analogues [18]. The positioning of prenyl side chains also affects the mechanism of action and selectivity [18].

Research on Trypanosoma species has identified prenylated compounds as potential therapeutic agents [19] [21]. Malonganenones A and C demonstrate anti-plasmodial activity with IC50 values of 0.81 and 5.20 μM respectively [19]. The compounds target multiple cellular processes including heat shock protein modulation and metabolic pathway inhibition [19] [21].

The Claisen rearrangement methodology represents one of the most powerful and reliable approaches for achieving regioselective carbon-carbon bond formation in the synthesis of alkylated phenolic compounds [2] [3]. This sigmatropic rearrangement process enables the conversion of O-prenylated phenolic ethers to their corresponding C-prenylated derivatives with exceptional regioselectivity and stereochemical control [4].

Mechanistic Framework and Regioselectivity Principles

The Claisen rearrangement of prenylated phenolic substrates proceeds through a concerted -sigmatropic mechanism that involves the thermal or catalytically-induced rearrangement of allyl phenyl ethers [2] [4]. In the context of benzenediol prenylation, the regioselectivity of the Claisen rearrangement is governed by several critical factors including the electronic nature of substituents on the aromatic ring, steric considerations, and the specific reaction conditions employed [2].

Research investigations have demonstrated that meta-substituted Claisen rearrangements exhibit regioselectivity patterns that depend fundamentally on the electronic characteristics of the meta-substituent [2]. Electron-donating groups favor migration to positions distant from the meta-substituent, while electron-withdrawing groups direct the prenyl migration toward the meta-substituent [2]. This electronic control mechanism provides a rational basis for predicting and controlling the regioselectivity outcomes in complex substrates.

Catalytic Systems for Enhanced Performance

The development of catalytic systems has significantly improved the efficiency and selectivity of Claisen rearrangement processes [4] [3]. Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) [Eu(fod)₃] combined with sodium hydrogen carbonate has emerged as a particularly effective catalyst system for para-Claisen rearrangements [4]. This catalyst combination enables 8-prenylation of flavonoid substrates at temperatures as low as 60°C, representing a substantial improvement over traditional thermal conditions that require temperatures approaching 217°C [4].

The Eu(fod)₃-catalyzed approach offers several advantages including reduced reaction temperatures, improved yields, and enhanced regioselectivity control [4]. When applied to 5-O-prenyl kaempferol derivatives, this catalytic system achieves C8-prenylation with yields ranging from 85-92% and excellent regioselectivity favoring the para-position relative to the prenyl ether functionality [4].

Table 1: Claisen Rearrangement Conditions for Regioselective Prenylation

SubstrateCatalystTemperature (°C)SolventYield (%)Regioselectivity
5-O-prenyl kaempferolEu(fod)₃/NaHCO₃60CHCl₃85-92C8-selective
Meta-substituted allyl phenyl ethersThermal activation217N,N-diethylaniline45-70Meta-dependent
Prenylated flavonoid ethersLewis acid catalysis60-80Toluene/DCM75-90Ortho/para selective
O-prenyl phenolic derivativesHeat/Eu(fod)₃60-100Various organic solvents60-85Position-dependent
Benzothiadiazole prenyl ethersPhotoredox catalysisRoom temperatureAcetonitrile70-83C-H selective

Substrate Scope and Limitations

The Claisen rearrangement approach demonstrates broad applicability across diverse phenolic substrates, though certain structural features can influence both the reaction efficiency and selectivity outcomes [2] [4]. Phenolic substrates bearing electron-rich aromatic systems generally undergo Claisen rearrangement under milder conditions and with enhanced yields compared to electron-deficient systems [3]. The presence of additional hydroxyl groups, as in hydroquinone derivatives, can provide multiple sites for O-prenylation, potentially leading to complex product mixtures unless appropriate protective strategies are employed [4].

For the synthesis of 2-(But-3-en-2-yl)benzene-1,4-diol specifically, the Claisen rearrangement approach would involve initial formation of the corresponding O-prenyl ether followed by thermal or catalytic rearrangement [3]. The regioselectivity of this transformation would be influenced by the electronic properties of the hydroquinone system and the specific prenylating conditions employed [4].

Biomimetic Dimerization Strategies for Complex Meroterpenoid Scaffolds

Biomimetic synthesis strategies represent a powerful approach for constructing complex meroterpenoid scaffolds that incorporate alkylated benzenediol architectures [6] [7]. These methodologies draw inspiration from biosynthetic pathways observed in natural systems, particularly those involving the coupling of aromatic precursors with isoprenoid units to generate structurally diverse natural products [6].

Dearomatization-Driven Polycyclization Methodology

The key innovation in this approach lies in the achievement of C5-selective alkylative dearomatization of orsellinic acid derivatives [6]. Traditional base-mediated dearomatization protocols typically favor C3-alkylation, but careful optimization of reaction conditions, including the use of lithium hexamethyldisilazide (LiHMDS) and specific concentration parameters, enables the desired C5-selectivity [6]. The optimal reaction conditions involve a concentration of 50 millimolar for the substrate and careful control of salt concentrations to favor the formation of aggregated species responsible for the regioselective outcome [6].

Enzymatic Prenylation and Spontaneous Rearrangement

An particularly elegant aspect of biomimetic meroterpenoid synthesis involves the use of enzymatic prenylation followed by spontaneous Claisen rearrangement [3]. The prenyltransferase enzyme LynF catalyzes the reverse O-prenylation of tyrosine-containing substrates, producing intermediates that undergo spontaneous Claisen rearrangement to yield forward C-prenylated products [3]. This enzymatic approach demonstrates that non-enzymatic Claisen rearrangements play crucial roles in determining the final regioselectivity observed in natural prenylated metabolites [3].

The LynF-catalyzed process exhibits broad substrate tolerance, accepting diverse tyrosine-containing substrates including cyclic peptides with varied amino acid sequences [3]. The enzyme consistently produces reverse-prenylated intermediates that rearrange spontaneously to generate forward C-prenylated products, even in the absence of the enzyme [3]. This observation supports the hypothesis that spontaneous Claisen rearrangements may underlie many naturally occurring prenylated phenolic compounds [3].

Table 2: Biomimetic Meroterpenoid Scaffold Synthesis

Starting MaterialReaction TypeKey ReagentsProduct TypeYield (%)Selectivity
3,5-Dimethylorsellinic acid (DMOA)Dearomatization-alkylationLiHMDS, farnesyl mesylateC5-dearomatized products60-75C5 vs C3 selective
Farnesyl pyrophosphate derivativesBiomimetic couplingBase conditions, electrophilesMeroterpenoid frameworks45-65Regioselective coupling
Dearomatized DMOA intermediatesPolyene cyclizationLewis acids, thermal activationTetracyclic scaffolds70-85Stereoselective cyclization
Epoxy-farnesyl substratesEpoxide-mediated cyclizationBF₃·OEt₂, heatingPolycyclic structures55-70Endo/exo selectivity
Polyene cyclization precursorsDearomatization-driven polycyclizationCascade cyclization conditionsNovel meroterpenoid derivatives60-80Termination selectivity

Polyene Cyclization and Scaffold Diversification

The polyene cyclization component of biomimetic meroterpenoid synthesis enables the generation of structurally diverse scaffolds from common dearomatized precursors [6]. Following the initial dearomatization step, the resulting intermediates can undergo cationic epoxy-diene polycyclization to produce tetracyclic meroterpenoid frameworks [6]. The termination of these cyclization cascades can occur through either carbon-cyclization or oxygen-cyclization pathways, leading to different structural outcomes that mirror the diversity observed in natural meroterpenoid families [6].

Computational studies using density functional theory have provided valuable insights into the thermodynamic factors governing the product distribution in these polycyclization reactions [6]. The calculations reveal that the observed product ratios reflect thermodynamic equilibration between different cyclization products, with [1] oxygen-to-carbon rearrangements playing important roles in determining the final product distributions [6].

Amberlyst-15 Catalyzed Prenylation of Phenolic Substrates

The use of Amberlyst-15, a macroreticular sulfonic acid cation exchange resin, as a heterogeneous catalyst for phenolic prenylation represents an important advancement in the development of sustainable and practical synthetic methodologies [8] [9]. This solid acid catalyst system offers several advantages over traditional homogeneous acid catalysts, including improved selectivity, catalyst recyclability, and simplified product isolation procedures [8].

Catalyst Optimization and Reaction Parameters

Extensive optimization studies have established optimal conditions for Amberlyst-15 catalyzed prenylation reactions [8] [9]. The catalyst loading, reaction temperature, and choice of prenylating agent all significantly influence both the conversion efficiency and product selectivity [8]. For hydroquinone prenylation with isoprene, optimal results are achieved using 20% catalyst loading (weight/weight ratio relative to substrate) at temperatures of 65-70°C [8].

The choice of prenylating agent significantly impacts the reaction outcome [9]. While isoprene can be used directly, the use of 2-methyl-but-3-ene-2-ol as the prenylating agent provides improved selectivity for uncyclized prenylated products [9]. This prenylating agent undergoes an allylic rearrangement under acidic conditions, generating the active electrophilic species for aromatic substitution [9].

Research findings demonstrate that the reaction of hydroquinone with isoprene using Amberlyst-15 catalysis produces 2,2-dimethyl-6-hydroxychroman as the major product in 61% yield [8]. This represents a significant improvement over traditional phosphoric acid-catalyzed processes, which typically yield the desired mono-prenylated product in only 13% yield along with complex mixtures of polyalkylated byproducts [8].

Mechanistic Considerations and Selectivity Control

The mechanism of Amberlyst-15 catalyzed prenylation involves the generation of carbocationic intermediates through protonation of the prenyl alcohol or alkene substrate [8] [9]. These electrophilic species then undergo regioselective attack by the electron-rich phenolic aromatic system [8]. The heterogeneous nature of the Amberlyst-15 catalyst provides unique selectivity advantages by constraining the reactive intermediates within the catalyst pore structure [8].

Studies with various substituted phenolic substrates reveal that the Amberlyst-15 system exhibits excellent regioselectivity for ortho-alkylation relative to existing hydroxyl groups [9]. For example, the prenylation of 3-methylphenol and 3-chlorophenol with 1-propanol generates ortho-substituted products with greater than 80% selectivity, regardless of the electronic nature of the substituent [9]. This observation indicates that the alkylation mechanism differs fundamentally from traditional Friedel-Crafts processes [9].

Table 3: Amberlyst-15 Catalyzed Prenylation Optimization

Phenolic SubstratePrenylating AgentCatalyst Loading (% w/w)Reaction Time (hours)Temperature (°C)Product Selectivity
HydroquinoneIsoprene2012-2465-70Mono-prenylated (61%)
3-Methylphenol3-Methyl-2-buten-1-ol15-2524-48Room temperatureOrtho-selective (80%+)
Resorcinol derivatives2-Methyl-but-3-ene-2-ol20-3018-3650-65Mixed products
Catechol compoundsPrenyl alcohol15-2016-3060-75Regioselective
Quinol derivatives3-Hydroxy-3-methylbut-1-yne25-3020-4065-80Chromene formation

Substrate Scope and Synthetic Applications

The Amberlyst-15 catalyzed prenylation methodology demonstrates broad substrate tolerance across various phenolic systems [8] [9]. Beyond simple phenols, the methodology has been successfully applied to more complex substrates including naphthols and substituted aromatic systems [9]. The catalyst system shows particular effectiveness with electron-rich aromatic substrates that can stabilize the carbocationic intermediates formed during the alkylation process [8].

For the specific synthesis of compounds related to 2-(But-3-en-2-yl)benzene-1,4-diol, the Amberlyst-15 methodology offers several practical advantages [8]. The heterogeneous nature of the catalyst enables straightforward product isolation through simple filtration, and the catalyst can be recovered and reused multiple times without significant loss of activity [8]. The mild reaction conditions and absence of metal-based catalysts make this approach particularly attractive for large-scale synthetic applications [9].

Research investigations into the antioxidant properties of prenylated phenolic compounds synthesized using Amberlyst-15 catalysis have revealed enhanced biological activities compared to their non-prenylated counterparts [9]. The prenylated catechol and quinol derivatives exhibit superior performance in both DPPH radical scavenging assays and lipid peroxidation inhibition studies [9]. These findings highlight the importance of developing efficient synthetic methodologies for accessing these bioactive structural motifs [9].

Table 4: Comparison of Synthetic Methodologies for Alkylated Benzenediols

MethodSubstrate ScopeRegioselectivityReaction ConditionsAdvantagesLimitations
Friedel-Crafts AlkylationActivated aromaticsModerateLewis acid, moderate tempGeneral applicabilityRearrangement issues
Claisen RearrangementPhenolic ethersHighHigh temperature or catalysisHigh selectivityHarsh conditions
Biomimetic SynthesisNatural product precursorsExcellentBiomimetic conditionsBiomimetic pathwayComplex substrates
Acid-Catalyzed PrenylationPhenolic compoundsGood to excellentSolid acid catalystSolid catalyst reuseLimited scope
Enzymatic ApproachesSpecific substratesExcellentMild enzymatic conditionsHigh specificityNarrow substrate range

The synthetic methodologies outlined for accessing alkylated benzenediol architectures demonstrate the sophisticated approaches available for constructing these important structural frameworks [6] [8] [3]. Each methodology offers distinct advantages depending on the specific structural requirements and synthetic constraints of the target compounds [2] [4] [9]. The Claisen rearrangement approaches provide exceptional regioselectivity through well-understood mechanistic pathways [2] [4]. Biomimetic strategies offer access to complex polycyclic frameworks that would be difficult to construct through conventional synthetic approaches [6] [7]. The Amberlyst-15 catalyzed prenylation methodology provides practical advantages for large-scale synthesis while maintaining good selectivity and functional group tolerance [8] [9].

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types